N-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycine
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Overview
Description
N-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycine is a synthetic organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycine typically involves the reaction of benzenesulfonyl chloride with 3-chloro-4-methylaniline, followed by the introduction of a glycine moiety. The reaction conditions may include the use of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzenesulfonyl)-N-phenylglycine
- N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine
- N-(Benzenesulfonyl)-N-(3-methylphenyl)glycine
Uniqueness
N-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycine is unique due to the presence of both the chloro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its specificity and potency in certain applications compared to similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-7-8-12(9-14(11)16)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSYMWOWCVYTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977391 |
Source
|
Record name | N-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6182-70-3 |
Source
|
Record name | N-(Benzenesulfonyl)-N-(3-chloro-4-methylphenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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